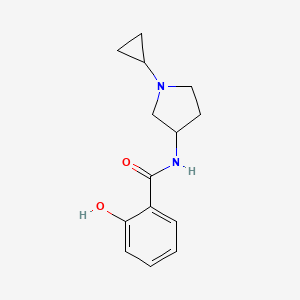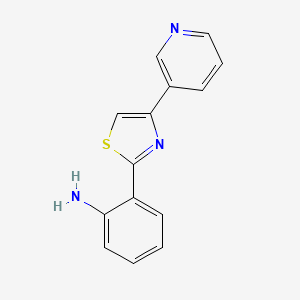
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
作用機序
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in a variety of effects, including reduced seizure activity, reduced anxiety, and potentially reduced drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide are primarily related to its ability to increase GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABAergic neurotransmission can lead to a variety of effects, including reduced neuronal excitability, reduced seizure activity, and potentially reduced anxiety and depression.
実験室実験の利点と制限
One advantage of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide is its high selectivity for GABA-AT, which reduces the potential for off-target effects. In addition, N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide has been shown to be well-tolerated in animal studies, with few adverse effects reported. However, one limitation of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide. One area of interest is the potential use of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide in the treatment of substance use disorders, particularly for reducing drug-seeking behavior. Another area of interest is the potential use of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide in the treatment of anxiety and depression, which may be related to its ability to increase GABAergic neurotransmission. Finally, further studies are needed to explore the potential therapeutic applications of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide in other neurological and psychiatric disorders.
合成法
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several key intermediates, including a pyrrolidine ring and a benzimidazole ring, which are then coupled together to form N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide. The final product is obtained through purification by column chromatography and recrystallization.
科学的研究の応用
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have demonstrated that N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance use disorders.
特性
IUPAC Name |
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-4-2-1-3-12(13)14(18)15-10-7-8-16(9-10)11-5-6-11/h1-4,10-11,17H,5-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRBRQZQCMXFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589345.png)
![1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol](/img/structure/B7589350.png)
![2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7589356.png)
![3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine](/img/structure/B7589360.png)
![N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7589361.png)
![2-[1-[(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589365.png)
![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7589384.png)


![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)

![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)
